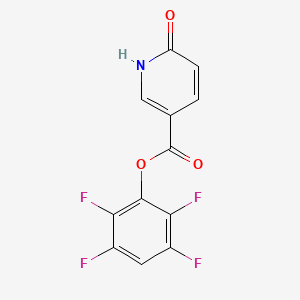
2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate is a fluorinated aromatic ester. This compound is characterized by the presence of four fluorine atoms on the phenyl ring and a hydroxynicotinate moiety. The unique structure of this compound imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate typically involves the esterification of 2,3,5,6-tetrafluorophenol with 6-hydroxynicotinic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent compound in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluorophenol: Shares the tetrafluorophenyl moiety but lacks the nicotinate group.
6-Hydroxynicotinic Acid: Contains the hydroxynicotinate moiety but lacks the tetrafluorophenyl group.
2,3,5,6-Tetrafluoroterephthalaldehyde: Another fluorinated aromatic compound with distinct chemical properties.
Uniqueness
2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate is unique due to the combination of the tetrafluorophenyl and hydroxynicotinate groups. This dual functionality imparts unique reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C12H5F4NO3 |
|---|---|
Peso molecular |
287.17 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrafluorophenyl) 6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C12H5F4NO3/c13-6-3-7(14)10(16)11(9(6)15)20-12(19)5-1-2-8(18)17-4-5/h1-4H,(H,17,18) |
Clave InChI |
KHFXCGCDJWFQBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13670166.png)
![3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13670168.png)
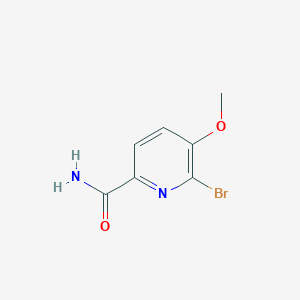
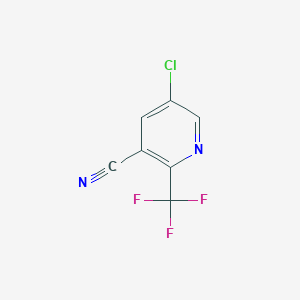
![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670178.png)

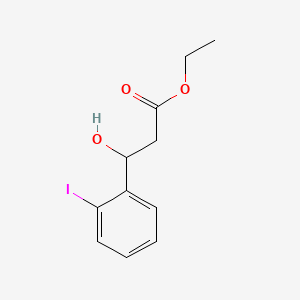
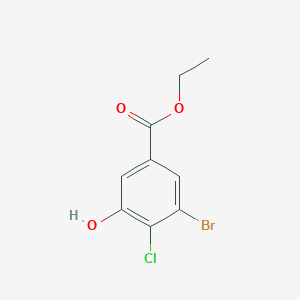
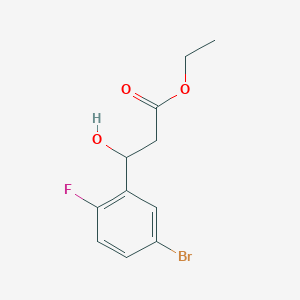
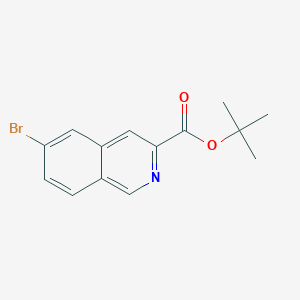
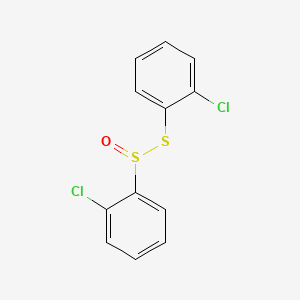

![3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13670232.png)
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)
